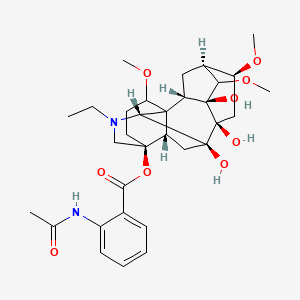
Ranaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ranaconitine is a C18-diterpenoid alkaloid primarily found in plants of the Aconitum genus, such as Aconitum orientale, Aconitum rubicundum, and Aconitum septentrionale . This compound is known for its complex chemical structure and significant biological activities, including analgesic, antiarrhythmic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ranaconitine can be synthesized through various chemical reactions involving diterpenoid precursors. The synthesis typically involves multiple steps, including oxidation and amination reactions .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources, particularly from the waste products of other alkaloid extractions, such as lappaconitine . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ranaconitine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Removal of oxygen functionalities.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Ranaconitine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid alkaloid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for its potential as an antiarrhythmic and analgesic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Ranaconitine exerts its effects primarily through the blocking of fast sodium channels in the heart, which contributes to its antiarrhythmic properties . This mechanism is similar to that of other diterpenoid alkaloids, but the presence of the oxygen functionality at C-7 enhances its potency and specificity .
Comparison with Similar Compounds
Ranaconitine is often compared with other C18-diterpenoid alkaloids, such as lappaconitine. The key difference lies in the presence of the oxygen functionality at the C-7 position in this compound, which is absent in lappaconitine . This structural difference imparts unique biological activities to this compound, making it a valuable compound for research and therapeutic applications .
List of Similar Compounds
Lappaconitine: Lacks the oxygen functionality at C-7.
Aconitine: Another diterpenoid alkaloid with different functional groups.
Delphinine: A related compound with distinct biological activities.
Properties
Molecular Formula |
C32H44N2O9 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[(2S,3S,5S,6S,8S,9S,10R,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21-,22-,23+,24?,25?,27-,28+,29-,30-,31?,32-/m0/s1 |
InChI Key |
XTSVKUJYTUPYRJ-IOIHQWRNSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CCC(C34[C@@H]2C[C@]([C@@H]31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@]5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


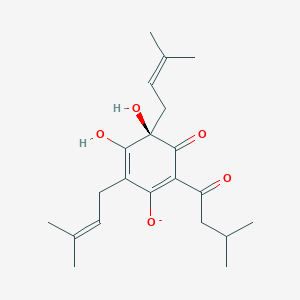
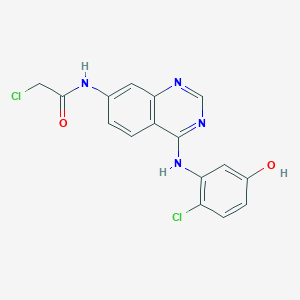
![8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione](/img/structure/B10819910.png)
![6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B10819912.png)
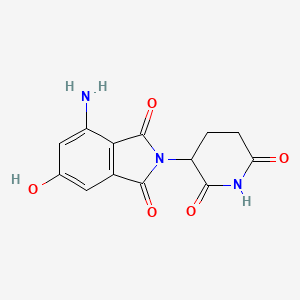

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;methane;hydrochloride](/img/structure/B10819936.png)
![1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide](/img/structure/B10819944.png)
![[(2R,3S,4S,5S,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819953.png)
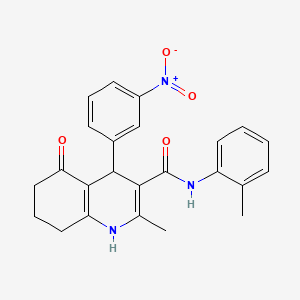
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10819971.png)

![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)
![4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)
